Home > Products > Screening Compounds P51864 > 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide
4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide -

4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide

Catalog Number: EVT-3908516
CAS Number:
Molecular Formula: C21H30N4O4
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

Compound Description: PF-06747775 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. It demonstrates high affinity for common EGFR oncogenic mutants, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. This selectivity over wild-type EGFR makes it a promising candidate for treating non-small cell lung cancer (NSCLC) driven by these mutations. []

Relevance: PF-06747775 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, share a common structural motif: a 1-methyl-1H-pyrazol-4-yl group. While their overall structures differ significantly, the presence of this shared motif suggests potential similarities in their binding interactions and biological activity profiles. []

APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)

Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potent antiplatelet activity [, ]. It demonstrates high affinity for the 5-HT2A receptor and exhibits significant selectivity over 5-HT2C and 5-HT2B receptors []. APD791 effectively inhibits serotonin-amplified platelet aggregation in both human and dog models, indicating its potential as an antithrombotic agent [, ].

Relevance: APD791 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, both belong to the benzamide class of compounds, sharing a core benzamide structure. While they target different receptors and have distinct pharmacological profiles, their shared chemical class suggests potential similarities in their physicochemical properties and metabolic pathways. [, ]

Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide)

Compound Description: Acrizanib is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery []. It demonstrates efficacy in rodent models of choroidal neovascularization (CNV), suggesting its potential as a therapy for neovascular age-related macular degeneration [].

Relevance: Acrizanib and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, both contain a 1-methyl-1H-pyrazolyl moiety within their structures. Despite their differing target receptors and therapeutic applications, the shared presence of this specific pyrazole derivative highlights a potential common pharmacophoric element. []

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity associated with other Akt inhibitors []. It exhibits a 24-fold selectivity between Akt1 and Akt2, with low activity in inducing keratinocyte apoptosis []. Hu7691 demonstrates excellent anticancer cell proliferation potencies and has a favorable pharmacokinetic profile, leading to its approval for investigational new drug (IND) application by the National Medical Products Administration (NMPA) [, ].

Relevance: Hu7691 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, share a 1-methyl-1H-pyrazolyl group as a key structural feature. The presence of this common motif within their structures suggests a potential shared pharmacophore. [, ]

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor []. JAK1 plays a crucial role in cytokine signaling, and constitutive activation of JAK/STAT pathways is implicated in a wide range of diseases []. AZD4205 exhibits good preclinical pharmacokinetics and enhanced antitumor activity in combination with osimertinib, an approved EGFR inhibitor, in preclinical non-small cell lung cancer (NSCLC) models [].

Relevance: AZD4205 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, share the 3-methoxy-1-methyl-pyrazol-4-yl substructure. This structural similarity suggests a potential shared pharmacophore that could contribute to their biological activity. []

Properties

Product Name

4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-2-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzamide

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H30N4O4/c1-24-14-16(13-23-24)15-25-9-6-17(7-10-25)29-20-12-18(28-3)4-5-19(20)21(26)22-8-11-27-2/h4-5,12-14,17H,6-11,15H2,1-3H3,(H,22,26)

InChI Key

DXHKNTCFGYEAFN-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NCCOC

Canonical SMILES

CN1C=C(C=N1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.